Histone H4 Peptide Substrate (15-24) refers to a specific segment of the histone H4 protein, a core component of the nucleosome structure in eukaryotic cells. This peptide sequence is critical for various biochemical processes, including gene regulation and chromatin remodeling. The peptide is derived from the amino acid sequence of histone H4, specifically the residues from positions 15 to 24. Its role in post-translational modifications such as acetylation and methylation is significant in understanding epigenetic regulation.
Histone H4 Peptide Substrate (15-24) is synthesized from the histone H4 protein, which is encoded by several genes in eukaryotic organisms. The peptide can be obtained through chemical synthesis or recombinant DNA technology, allowing for the study of its functional properties in vitro and in vivo.
This compound falls under the classification of peptides and histones, specifically categorized as a histone peptide substrate. It is involved in enzymatic reactions with histone-modifying enzymes, such as acetyltransferases and methyltransferases.
The synthesis of Histone H4 Peptide Substrate (15-24) can be achieved through several methods:
The choice of synthesis method depends on the desired purity and modification state of the peptide. For example, solid-phase synthesis allows for precise control over sequence and modifications but may require extensive purification steps afterward.
Histone H4 Peptide Substrate (15-24) undergoes several key chemical reactions:
The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and reaction conditions (pH, temperature). For instance, acetylation at specific lysine residues can alter the substrate's affinity for binding to other proteins involved in chromatin dynamics.
The mechanism by which Histone H4 Peptide Substrate (15-24) exerts its biological effects involves several steps:
Research indicates that acetylation at lysines 5 and 12 plays a crucial role in chromatin assembly and DNA damage response pathways . Additionally, mutations affecting these sites can lead to increased sensitivity to DNA damage.
Histone H4 Peptide Substrate (15-24) is typically characterized by:
The peptide exhibits properties typical of basic peptides due to its lysine content, which contributes to its positive charge under physiological conditions. This characteristic enhances its interaction with negatively charged DNA.
Histone H4 Peptide Substrate (15-24) has several important applications in scientific research:
The histone H4 (15-24) peptide (sequence: H₂N-Gly-Arg-His-Arg-Lys²⁰-Val-Leu-Arg-Asp-COOH) encompasses a highly conserved region critical for nucleosome stability and epigenetic regulation. Residues K20, R19, and R23 are evolutionarily invariant across eukaryotes, reflecting their essential roles in DNA binding and protein interactions [1] [6]. K20 serves as a central hub for methylation (mono-, di-, or trimethylation) catalyzed by SET8/PR-SET7 methyltransferase, with mutations at this site disrupting chromatin remodeling complex functions [4].
PTM Hotspots:
Table 1: Key PTM Hotspots in H4 (15-24) and Functional Impacts
Residue | Modification | Catalytic Enzyme | Functional Consequence |
---|---|---|---|
K20 | Mono/Di/Trimethylation | SET8 (PR-SET7) | Heterochromatin silencing, mitotic regulation |
R3 | Methylation | PRMTs | Allosteric enhancement of SET8 activity |
K16 | Acetylation | MYST/HATs | Chromatin decompaction, reduced DNA affinity |
S1 | Phosphorylation | Casein Kinase II | DNA repair recruitment |
In its chromatin-bound state (e.g., within nucleosomes or complexed with reader proteins), H4 (15-24) adopts a stable α-helical conformation. Crystallographic studies of Drosophila p55 (ortholog of human RbAp48) bound to H4 (15-41) reveal residues K31–G41 (encompassing 15-24) form a rigid helix stabilized by:
Conversely, free H4 (15-24) is intrinsically disordered in solution. NMR diffusion studies and molecular dynamics (MD) simulations confirm the peptide samples an ensemble of extended coils and transient helices (15–30% helical propensity) [7] [9]. Key destabilizing factors include:
Salt concentration significantly modulates secondary structure: At physiological ionic strength (0.15 M NaCl), helical content increases due to partial charge screening, whereas low salt conditions (<0.05 M) favor extended conformations [2].
All-atom MD simulations (µs-scale) elucidate the dynamic behavior of H4 (15-24) under varying conditions:
Key Findings:1. Solvent Dependency:- Simulations in TIP4P-D and OPC water models accurately reproduce experimental translational diffusion coefficients, confirming conformational ensembles with 20–30% helicity.- TIP4P-Ew overstabilizes helical structures, yielding overly compact conformations inconsistent with NMR data [7].
Table 2: Structural Metrics from MD Simulations of H4 (15-24)
Condition | RMSD (Å) | Helicity (%) | Dominant Conformation | Key Stabilizing Forces |
---|---|---|---|---|
Native (z=6+) | 1.8 ± 0.3 | 25–30 | Compact coil | R19-K20 salt bridge, V21-L22 packing |
High charge (z=12+) | 4.2 ± 0.7 | <10 | Extended coil | Coulombic repulsion |
K16 acetylated | 2.5 ± 0.4 | 15–20 | Partially folded | Reduced R19-K20 interaction |
K20me3 | 1.5 ± 0.2 | 35–40 | Stabilized helix | Methyl burial in hydrophobic pockets |
Adjacent PTMs within or flanking H4 (15-24) exhibit crosstalk that modulates structural stability and protein binding:
K16 Acetylation (K16ac)
R3 Methylation (R3me)
Bimodal PTM Combinations
Table 3: Thermodynamic Impacts of PTM Combinations on H4 (15-24) Stability
PTM Combination | ΔΔG (kcal/mol) | Effect on SET8 Km | Chromatin Outcome |
---|---|---|---|
None (wild-type) | 0.0 | 1.0 × Km | Stable heterochromatin |
K16ac | +2.1 | 3.5 × Km | DNA unwrapping, transcription access |
R3me | −2.8 | 0.3 × Km | Enhanced K20 methylation efficiency |
R3me + K16ac | +0.5 | 1.2 × Km | Antagonistic: Partial rescue of stability |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0